molecular formula C21H21N2NaO8 B586488 (R)-10-Monohydroxy-10,11-dihydro Carbamazepine O-|A-D-Glucuronide Sodium Salt CAS No. 104746-01-2

(R)-10-Monohydroxy-10,11-dihydro Carbamazepine O-|A-D-Glucuronide Sodium Salt

Cat. No. B586488
M. Wt: 452.395
InChI Key: VLZQDUOKNQNYPV-GWHKFDRHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Kaempferol-3-Glucuronide is a kaempferol O-glucuronide that is kaempferol with a β-D-glucosiduronic acid residue attached at the 3-position . It’s a metabolite of kaempferol, a natural flavonoid found in many fruits and vegetables .


Molecular Structure Analysis

Kaempferol-3-Glucuronide has a molecular formula of C21H18O12, an average mass of 462.360 Da, and a monoisotopic mass of 462.079834 Da .


Physical And Chemical Properties Analysis

Kaempferol-3-Glucuronide has a density of 1.9±0.1 g/cm3, a boiling point of 876.8±65.0 °C at 760 mmHg, and a melting point of 189-191 °C .

Safety And Hazards

According to the MSDS, Kaempferol-3-Glucuronide may cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3). It should be stored in a cool place, with the container kept tightly closed, in a dry and well-ventilated place .

properties

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-6-[[(5R)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O8.Na/c22-21(29)23-12-7-3-1-5-10(12)9-14(11-6-2-4-8-13(11)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28;/h1-8,14-18,20,24-26H,9H2,(H2,22,29)(H,27,28);/q;+1/p-1/t14-,15+,16+,17-,18+,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZQDUOKNQNYPV-GWHKFDRHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)OC4C(C(C(C(O4)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N2NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858134
Record name Sodium (10R)-5-carbamoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-10-Monohydroxy-10,11-dihydro Carbamazepine O-beta-D-Glucuronide Sodium Salt

CAS RN

104746-01-2
Record name Sodium (10R)-5-carbamoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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